molecular formula C11H20N2O2 B13682335 (1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane

(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B13682335
M. Wt: 212.29 g/mol
InChI Key: JHUZWJPECLTTFD-UHFFFAOYSA-N
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Description

(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[310]hexane is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a cycloaddition reaction involving a suitable diene and dienophile.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine precursor.

    Protection of the amine: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane: is similar to other bicyclic amines such as tropane and its derivatives.

    Tropane: A bicyclic amine with a similar core structure but different functional groups.

Uniqueness

  • The presence of the Boc protecting group in this compound provides unique reactivity and stability compared to other bicyclic amines.
  • The specific stereochemistry (1R,2R,5S) imparts distinct biological activity and selectivity.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3

InChI Key

JHUZWJPECLTTFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN

Origin of Product

United States

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